3,3-Diphenylpropanol
Overview
Description
3,3-Diphenylpropanol, also known as 3,3-Diphenyl-1-propanol, is an organic compound with the molecular formula C15H16O. It is characterized by the presence of two phenyl groups attached to the third carbon of a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diphenylpropanol can be synthesized through the esterification and subsequent reduction of diphenylalanine . Another method involves the hydroformylation of 1,1-diphenylethylene, catalyzed by cobalt, to yield the corresponding aldehyde, which is then reduced to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of green chemistry principles to ensure environmentally friendly processes. This includes optimizing reaction conditions to minimize waste and energy consumption while maximizing yield .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylpropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
3,3-Diphenylpropanol has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3,3-Diphenylpropanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3,3-Diphenyl-1-propanol
- 1,1-Diphenylethylene
- Benzophenone derivatives
Comparison: 3,3-Diphenylpropanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3,3-diphenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCXQMVSIIJUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173831 | |
Record name | 3,3-Diphenylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20017-67-8 | |
Record name | γ-Phenylbenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20017-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diphenylpropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020017678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-DIPHENYLPROPANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Diphenylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-diphenylpropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-DIPHENYLPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9WM77NZ5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,3-Diphenylpropanol in the synthesis of cobalt(II) phthalocyanine complexes?
A1: this compound serves as a precursor in the synthesis of a novel phthalonitrile derivative, 3,3-diphenylpropoxyphthalonitrile. This derivative is formed through a reaction with 4-nitrophthalonitrile in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) []. The resulting 3,3-diphenylpropoxyphthalonitrile is then reacted with cobalt chloride (CoCl2) to produce the final cobalt(II) phthalocyanine complex, tetrakis-(3,3-diphenylpropoxy)phthalocyaninato cobalt(II). This complex has potential applications in catalysis, specifically for the oxidation of cyclohexene [].
Q2: How does the structure of the cobalt(II) phthalocyanine complex containing 3,3-diphenylpropoxy groups impact its catalytic activity in cyclohexene oxidation?
A2: While the paper doesn't directly compare the catalytic activity of the 3,3-diphenylpropoxy-substituted complex to other cobalt(II) phthalocyanine complexes, it highlights that the complex can selectively oxidize cyclohexene to 2-cyclohexene-1-ol as the major product []. This suggests that the presence of the bulky, non-polar 3,3-diphenylpropoxy groups on the periphery of the phthalocyanine ring likely influences the steric environment around the catalytic cobalt center. This, in turn, could affect the substrate binding and orientation during the oxidation reaction, contributing to the observed selectivity for 2-cyclohexene-1-ol. Further research comparing this complex to others with varying substituents would be needed to confirm this hypothesis.
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